

Advanced Characterization of Oxyplicacetin: Mass Spectrometry Fragmentation & Comparative Analysis

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Compound of Interest

Compound Name: Oxyplicacetin

CAS No.: 100108-92-7

Cat. No.: B022837

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Executive Summary

Oxyplicacetin (also known as Cytosaminomycin E or 3'-Hydroxyplicacetin) is a bioactive nucleoside antibiotic isolated from *Streptomyces* species (e.g., *S. ramulosus*, *S. vinaceusdrappus*). Structurally, it belongs to the amicetin group, characterized by a cytosine core linked to a 4-aminobenzoic acid (PABA) moiety and a disaccharide chain.^{[1][2][3][4]}

For drug development professionals, accurate identification of **Oxyplicacetin** is critical due to its structural similarity to Plicacetin and Amicetin. The primary differentiator is the hydroxylation pattern on the disaccharide moiety (specifically the amicetose unit), which results in a distinct mass shift (+16 Da) and a unique fragmentation signature compared to the parent compounds.

Structural Basis & Physicochemical Properties

Before interpreting the MS spectra, it is essential to understand the fragmentation loci.

Oxyplicacetin (MW 533.58) consists of three key structural domains prone to collision-induced dissociation (CID):

- The Aglycone Core: A cytosine ring linked to PABA via an amide bond.[2][4]
- The Proximal Sugar: 3'-Hydroxyamicetose (a 2,6-dideoxyhexose derivative).
- The Distal Sugar: Amosamine (4,6-dideoxy-4-dimethylaminohexose).

Compound	Formula	Monoisotopic Mass (Da)	[M+H] ⁺ (m/z)	Key Structural Feature
Oxyplicacetin	C ₂₅ H ₃₅ N ₅ O ₈	533.248	534.25	3'-OH on Amicetose sugar
Plicacetin	C ₂₅ H ₃₅ N ₅ O ₈	517.253	518.26	Unsubstituted Amicetose
Amicetin	C ₂₉ H ₄₂ N ₆ O ₉	618.301	619.31	Contains terminal Serine moiety

MS/MS Fragmentation Mechanics

The fragmentation of **Oxyplicacetin** follows a predictable pathway governed by the lability of glycosidic and amide bonds. Under positive electrospray ionization (+ESI), the protonated precursor [M+H]⁺ (m/z 534) undergoes sequential neutral losses.

Primary Fragmentation Pathway (Glycosidic Cleavage)

The most energy-favorable cleavage occurs at the glycosidic bonds between the sugar units and the cytosine core.

- Loss of Distal Sugar (Amosamine):
 - The bond between Amosamine and the hydroxylated Amicetose cleaves first.
 - Neutral Loss: Amosamine (C₈H₁₅NO₃, ~159 Da, adjusted for glycosidic O).
 - Resulting Fragment:m/z ~375. This ion represents the [Cytosine-PABA-HydroxyAmicetose]⁺ complex.

- Loss of Proximal Sugar (Hydroxyamicetose):
 - Secondary cleavage removes the remaining sugar moiety.
 - Neutral Loss: 3'-Hydroxyamicetose ($C_6H_{10}O_3$, ~130 Da).
 - Resulting Fragment: m/z ~231. This is the characteristic Cytosine-PABA core ion (Cytosyl-4-aminobenzoic acid). This ion is diagnostic for the Plicacetin/**Oxypticacetin** class.

Secondary Fragmentation Pathway (Amide Hydrolysis)

At higher collision energies, the amide bond linking the PABA and Cytosine moieties may rupture.

- Fragment m/z 112: Protonated Cytosine ring (characteristic of all cytosine nucleosides).
- Fragment m/z 138/120: PABA-related ions (4-aminobenzoyl cation).

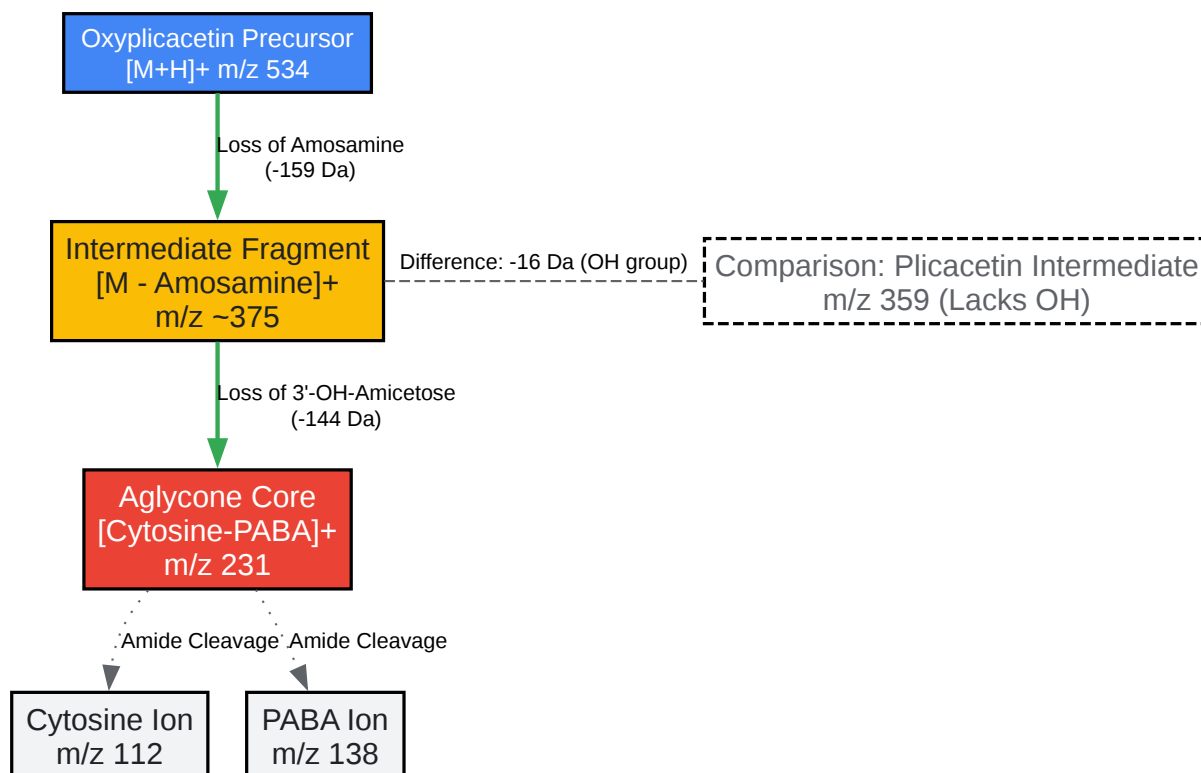
Diagnostic Comparison: **Oxypticacetin** vs. Plicacetin

The crucial distinction lies in the intermediate fragment ions.

- Plicacetin (m/z 518) loses Amosamine to yield m/z 359 (Cytosine-PABA-Amicetose).
- **Oxypticacetin** (m/z 534) loses Amosamine to yield m/z 375 (Cytosine-PABA-HydroxyAmicetose).
- Note: Both converge at the core ion m/z 231, confirming they share the same aglycone backbone.

Visualization of Fragmentation Pathways

The following DOT diagram illustrates the hierarchical fragmentation of **Oxypticacetin**, highlighting the mass transitions that distinguish it from its analogs.



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Caption: Hierarchical fragmentation tree of **Oxyplacacetin** showing the critical m/z 375 intermediate that distinguishes it from Plicacetin (m/z 359).

Experimental Protocol: LC-MS/MS Characterization

To replicate these results, use the following self-validating protocol. This workflow ensures separation of isomers and optimal ionization of the nucleoside core.

Sample Preparation

- Extraction: Dissolve 1 mg of crude extract or standard in 1 mL Methanol:DMSO (1:1).
- Dilution: Dilute 1:100 in 0.1% Formic Acid in Water to minimize ion suppression.
- Filtration: Pass through a 0.2 μm PTFE filter.

LC-MS/MS Conditions

- Instrument: Q-TOF or Orbitrap (High Resolution required for formula confirmation).
- Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 150 x 2.1 mm, 1.7 μm .
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
 - 0-2 min: 5% B (Isocratic hold for polar impurities)
 - 2-15 min: 5% -> 95% B (Linear gradient)
 - 15-18 min: 95% B (Wash)
- Ionization Source: ESI Positive Mode.
 - Capillary Voltage: 3.5 kV
 - Source Temp: 350°C
- Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the labile sugar losses (low CE) and the core amide cleavages (high CE).

Validation Criteria (Self-Check)

- Retention Time: **Oxyplicacetin** is slightly more polar than Plicacetin due to the extra hydroxyl group; it should elute earlier than Plicacetin on a C18 column.
- Mass Accuracy: Precursor m/z 534.248 \pm 5 ppm.
- Fragment Confirmation: Presence of m/z 231 (Core) AND m/z 375 (Specific Intermediate).
Absence of m/z 359 (which would indicate Plicacetin).

References

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